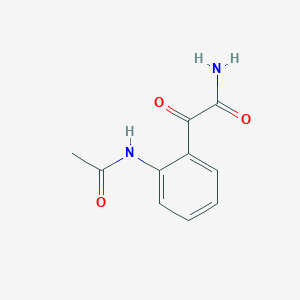
2-(Dibromomethyl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dibromomethyl)quinoxaline is a chemical compound belonging to the quinoxaline family, characterized by a dibromomethyl group attached to the quinoxaline core. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dibromomethyl)quinoxaline typically involves the bromination of quinoxaline derivatives. One common method is the reaction of quinoxaline with N-bromosuccinimide (NBS) in the presence of a radical initiator. This reaction proceeds under mild conditions and yields the desired dibromomethyl derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-(Dibromomethyl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form quinoxaline-2-carboxylic acid derivatives.
Reduction Reactions: Reduction of the dibromomethyl group can yield quinoxaline-2-methyl derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted quinoxalines
- Quinoxaline-2-carboxylic acids
- Quinoxaline-2-methyl derivatives
Scientific Research Applications
2-(Dibromomethyl)quinoxaline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Dibromomethyl)quinoxaline involves its interaction with cellular targets, leading to various biological effects. For instance, its anti-cancer activity is attributed to the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division . The compound’s ability to form reactive intermediates also plays a role in its biological activity .
Comparison with Similar Compounds
- 2-Chloro-3-(dibromomethyl)quinoxaline
- 2-(Bromomethyl)quinoxaline
- 2-(Chloromethyl)quinoxaline
Comparison: 2-(Dibromomethyl)quinoxaline is unique due to its dibromomethyl group, which imparts distinct reactivity and biological activity compared to its analogs. For example, the presence of two bromine atoms enhances its electrophilicity, making it more reactive in substitution reactions .
Properties
CAS No. |
32601-90-4 |
|---|---|
Molecular Formula |
C9H6Br2N2 |
Molecular Weight |
301.96 g/mol |
IUPAC Name |
2-(dibromomethyl)quinoxaline |
InChI |
InChI=1S/C9H6Br2N2/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-5,9H |
InChI Key |
PXBIZFAXYSJINW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



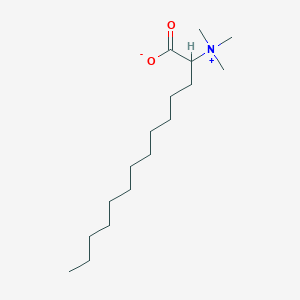


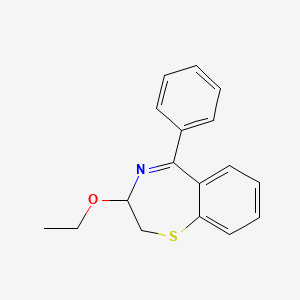
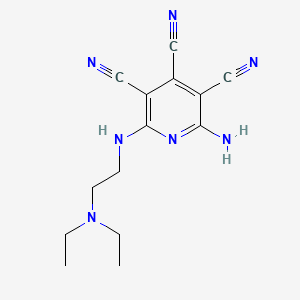
![2-[4-Chloro-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B12806183.png)
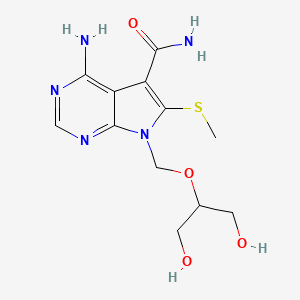
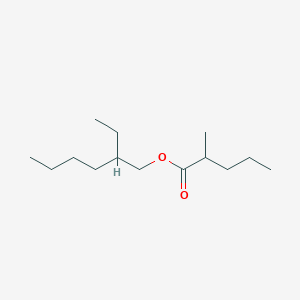


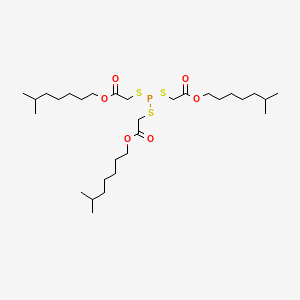
![Dipotassium;[2-[(5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B12806213.png)
